Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate
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Overview
Description
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a difluoro-hydroxyethyl moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluoro-hydroxyethyl precursor in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, NaBH4, THF, reflux conditions.
Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organophosphorus compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to enzymes and receptors that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The difluoro-hydroxyethyl moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorobenzyl)phosphonate
- Diethyl (4-chlorophenyl)methylphosphonate
- Diethyl (4-chlorophenyl)ethylphosphonate
Uniqueness
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is unique due to the presence of the difluoro-hydroxyethyl moiety, which imparts distinct chemical and biological properties. The difluoro substitution enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs. Additionally, the hydroxyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-5-7-10(13)8-6-9/h5-8,11,16H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNIPSVSSAVERX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)Cl)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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